N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride
Description
This compound features a piperazine core substituted at the 1-position with a 4-methoxyphenylsulfonyl group, linked via a two-carbon ethyl chain to an acetamide moiety bearing an m-tolyloxy (3-methylphenoxy) substituent. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(3-methylphenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-4-3-5-20(16-18)30-17-22(26)23-10-11-24-12-14-25(15-13-24)31(27,28)21-8-6-19(29-2)7-9-21;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEGCTGVOAQJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H30ClN3O5S
- Molecular Weight : 484.0 g/mol
- CAS Number : 1185121-59-8
The structure includes a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety, which are crucial for its biological activity.
This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's .
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties through its action on cholinergic systems. It has been studied for its ability to mitigate neuronal damage in models of neurodegeneration, suggesting potential therapeutic applications in cognitive disorders .
2. Antimicrobial Activity
The compound has shown promising results in preliminary studies regarding its antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects, which could lead to applications in treating infections .
3. Antifungal Properties
In vitro studies have indicated that derivatives of this compound may possess antifungal activity, particularly against pathogenic fungi. The mechanism appears to involve disruption of fungal cell membranes, leading to cell lysis and death .
Research Findings and Case Studies
Case Study: Neuroprotective Effects
A study conducted on animal models showed that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function. The results suggested that the compound could be beneficial for conditions characterized by cholinergic deficits .
Case Study: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Compounds for Comparison :
Compound 13 () : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Substituents: 4-Methoxyphenyl (piperazine), p-tolylthiazole (acetamide)
- Molecular Weight (MW): 422.54 g/mol
- Melting Point (mp): 289–290°C .
Compound 17 () : N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide
- Substituents: p-Tolyl (piperazine), 4-methoxyphenylthiazole (acetamide)
- MW: 422.54 g/mol
- mp: 297–298°C .
Compound: N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Substituents: 4-Methylphenylsulfonyl (piperazine), 4-fluorophenyl (acetamide) MW: ~435.5 g/mol (estimated) Key Feature: Sulfonyl group enhances polarity compared to non-sulfonated analogs .
Target Compound : N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide Hydrochloride
Table 1: Comparative Physicochemical Properties
*Estimated based on sulfonyl-containing analogs (e.g., Compound 18 in , mp 302–303°C).
Pharmacological Activity
- Target Compound : Hypothesized to inhibit metalloproteinases (MMPs) or GPCRs due to structural resemblance to ’s thiazole-based MMP inhibitors. The sulfonyl group may enhance binding via polar interactions with enzyme active sites .
- Compound 13/17 () : Demonstrated MMP inhibition; electron-donating groups (e.g., methoxy) on piperazine improve potency. The thiazole ring in acetamide may contribute to π-π stacking .
- Compound : Fluorine’s electronegativity and sulfonyl group could modulate selectivity for targets like serotonin receptors .
Structure-Activity Relationships (SAR)
Piperazine Substituents :
- Sulfonyl groups (Target Compound, ) improve solubility and binding affinity vs. simple aryl groups (Compound 13/17).
- Methoxy (Target) vs. methyl (): Methoxy’s electron-donating nature may enhance resonance stabilization in target interactions.
Acetamide Substituents: m-Tolyloxy (Target) vs. Fluorophenyl () vs. m-tolyloxy: Fluorine’s electronegativity vs. methyl’s lipophilicity alters logP and membrane permeability.
Linker Flexibility :
- Ethyl chain in Target Compound may offer better conformational flexibility vs. direct piperazine-acetamide linkage (), aiding target engagement.
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Synthesis optimization requires multi-step protocols with strict control of reaction conditions. Key steps include:
- Sulfonylation : React piperazine derivatives with 4-methoxyphenyl sulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) under nitrogen to minimize hydrolysis .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to verify sulfonamide (δ 3.1–3.3 ppm for piperazine protons) and acetamide (δ 2.1 ppm for acetyl group) moieties .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~535.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and stability under accelerated degradation conditions .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
Methodological Answer:
- Solubility Screening : Test polar aprotic solvents (DMSO for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) adjusted to pH 6.5–7.5 to enhance solubility .
- Lyophilization : Prepare hydrochloride salt forms to improve water solubility and storage stability .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting neurological receptors?
Methodological Answer:
- Systematic Substitution : Modify the m-tolyloxy group (e.g., replace with o-tolyl or p-fluorophenyl) to assess steric/electronic effects on receptor binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with serotonin (5-HT₃) or dopamine D₂ receptors, focusing on sulfonamide and piperazine pharmacophores .
- In Vitro Binding Assays : Radioligand displacement assays (³H-labeled GR65630 for 5-HT₃) in HEK293 cells transfected with target receptors .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted intermediates) causing variability .
- Assay Standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., ondansetron for 5-HT₃) across studies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values from independent studies, accounting for differences in experimental conditions .
Q. What approaches are suitable for studying polymorphism and crystallographic behavior?
Methodological Answer:
- PXRD Analysis : Compare diffraction patterns of recrystallized batches (ethanol vs. acetonitrile) to identify dominant polymorphs .
- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., between acetamide NH and sulfonyl oxygen) to correlate packing efficiency with dissolution rates .
Q. How can in vivo pharmacokinetic profiles be optimized for CNS penetration?
Methodological Answer:
- LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the piperazine ring to reduce logP from ~3.5 to <2.5, enhancing blood-brain barrier permeability .
- Rodent Models : Administer intravenously (1 mg/kg) and measure plasma/tissue concentrations via LC-MS/MS, focusing on brain-to-plasma ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
